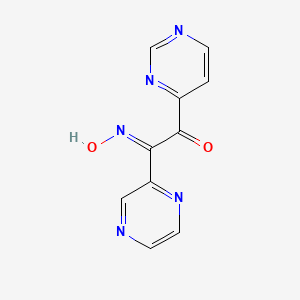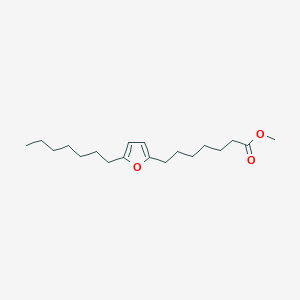
Methyl 7-(5-heptylfuran-2-YL)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(5-heptylfuran-2-yl)heptanoate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular ester features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(5-heptylfuran-2-yl)heptanoate typically involves the esterification of 7-(5-heptylfuran-2-yl)heptanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
7-(5-heptylfuran-2-yl)heptanoic acid+methanolH2SO4Methyl 7-(5-heptylfuran-2-yl)heptanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-(5-heptylfuran-2-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
Methyl 7-(5-heptylfuran-2-yl)heptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of flavors and fragrances due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of Methyl 7-(5-heptylfuran-2-yl)heptanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological targets. The furan ring can participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl heptanoate: A simpler ester with a similar structure but lacking the furan ring.
Methyl 7-(5-pentylfuran-2-yl)heptanoate: A closely related compound with a shorter alkyl chain on the furan ring.
Uniqueness
Methyl 7-(5-heptylfuran-2-yl)heptanoate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The longer alkyl chain also contributes to its unique characteristics compared to similar compounds.
Propiedades
Número CAS |
64137-43-5 |
|---|---|
Fórmula molecular |
C19H32O3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
methyl 7-(5-heptylfuran-2-yl)heptanoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-9-12-17-15-16-18(22-17)13-10-7-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
Clave InChI |
JELUYMYJHCFYJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(O1)CCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


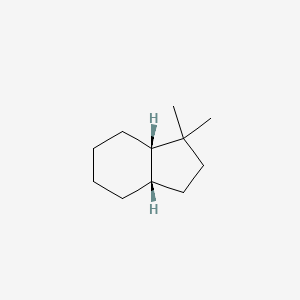

![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)

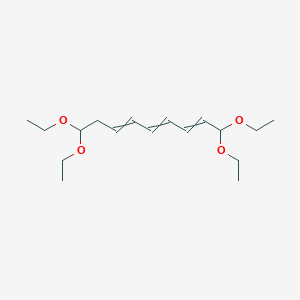
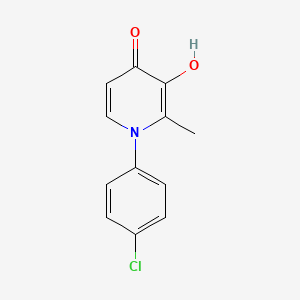
![(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine](/img/structure/B14509027.png)
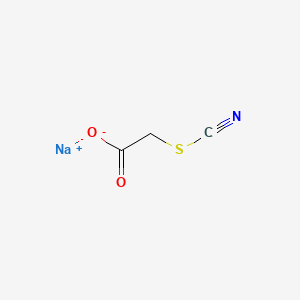
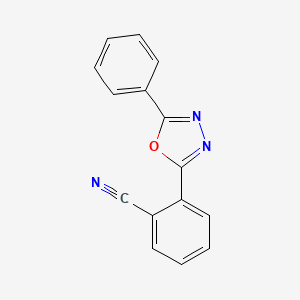
![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)
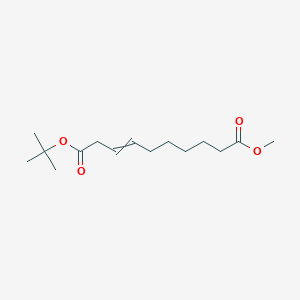

![3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate](/img/structure/B14509060.png)
